Glyoxylic acid monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

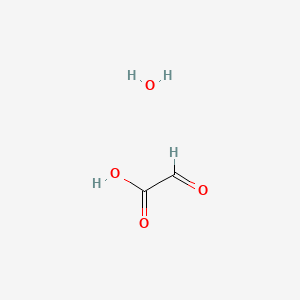

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxaldehydic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOYVEVEDVVKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575892 | |

| Record name | Oxoacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-96-2 | |

| Record name | Oxoacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Glyoxylic Acid Monohydrate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Glyoxylic acid monohydrate, a versatile C2 building block, serves as a cornerstone in a multitude of synthetic transformations, ranging from multicomponent reactions to the synthesis of key pharmaceutical intermediates. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, allows for a diverse range of reactivity, making it an invaluable tool for the modern chemist. This technical guide provides an in-depth overview of the chemical properties of this compound and its application in several key synthetic reactions.

Core Chemical and Physical Properties

This compound is a white crystalline solid that is highly soluble in water and soluble in alcohols. In aqueous solutions, it exists in equilibrium with its hydrate (B1144303) form, 2,2-dihydroxyacetic acid. This equilibrium is a crucial aspect of its reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₄ | [2] |

| Molecular Weight | 92.05 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 49-52 °C | [4] |

| Boiling Point | 100 °C (decomposes) | [4] |

| pKa | 3.18 - 3.32 | [1] |

| Solubility | Freely soluble in water; soluble in ethanol, diethyl ether, and dimethyl sulfoxide; insoluble in esters and aromatic solvents. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| FT-IR (cm⁻¹) | Conforms to standard spectra, indicating the presence of O-H, C=O, and C-O stretching vibrations. | [5][6] |

| ¹H NMR (D₂O, ppm) | δ 5.06 (s, 1H), δ 9.39 (minor, aldehyde proton) | [7][8][9][10] |

| ¹³C NMR (D₂O, ppm) | δ 90.76 (hydrated carbonyl), δ 179.50 (carboxylic acid) | [7][10][11][12][13] |

| Mass Spectrometry | Molecular Ion (M-H)⁻ at m/z 91.04 | [14][15][16] |

Applications in Key Synthetic Reactions

This compound's unique structure makes it a valuable reagent in various named reactions, often serving as a bifunctional building block to construct complex molecular architectures.

Friedel-Crafts Type Reaction: Synthesis of 4-Hydroxyphenylacetic Acid

A prominent application of this compound is in the synthesis of 4-hydroxyphenylacetic acid, a crucial intermediate for pharmaceuticals like atenolol. This reaction proceeds via an electrophilic aromatic substitution of phenol (B47542) with glyoxylic acid to form 4-hydroxymandelic acid, which is subsequently reduced.

Experimental Protocol: Synthesis of 4-Hydroxymandelic Acid

-

In a suitable reaction vessel, dissolve phenol and an alkali in an aqueous medium.

-

Add glyoxylic acid to the solution.

-

Heat the reaction mixture to a temperature between 40°C and 70°C.[3]

-

After the reaction is complete, cool the mixture and acidify it.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the 4-hydroxymandelic acid.

-

The crude product can be further purified by recrystallization.

The subsequent reduction of 4-hydroxymandelic acid to 4-hydroxyphenylacetic acid can be achieved through catalytic hydrogenation.[3]

Multicomponent Reactions

This compound is an effective component in various multicomponent reactions (MCRs), which are highly efficient processes for synthesizing complex molecules in a single step.

Biginelli Reaction:

While traditionally employing simple aldehydes, the use of glyoxylic acid in the Biginelli reaction offers a pathway to dihydropyrimidinones bearing a carboxylic acid moiety, which can be further functionalized. The reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

Mannich Reaction:

In the Mannich reaction, glyoxylic acid can act as the aldehyde component, reacting with an amine and a compound containing an active hydrogen to form β-amino carbonyl compounds. The presence of the carboxylic acid group can influence the reactivity and solubility of the resulting Mannich base.

Hantzsch Pyridine Synthesis:

The Hantzsch synthesis, a classic MCR for the preparation of dihydropyridines, typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[15] The incorporation of glyoxylic acid introduces a carboxylic acid functional group into the dihydropyridine (B1217469) ring, opening avenues for further derivatization.

Reaction Mechanisms and Logical Relationships

The reactivity of this compound in these syntheses is governed by the interplay of its aldehyde and carboxylic acid functionalities. The following diagrams illustrate the general experimental workflow and the logical relationships of its reactivity in key named reactions.

Caption: General experimental workflow for syntheses involving this compound.

Caption: Logical relationships of this compound's reactivity in key named reactions.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering access to a wide array of valuable chemical entities. Its dual functionality provides a unique platform for the construction of complex molecules through both classical and modern synthetic methodologies. A thorough understanding of its chemical properties and reactivity is essential for leveraging its full potential in research, development, and industrial applications.

References

- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 2. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | 563-96-2 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound(563-96-2)FT-IR [chemicalbook.com]

- 7. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(563-96-2) 1H NMR spectrum [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. bmse000471 Glyoxylic Acid at BMRB [bmrb.io]

- 11. hmdb.ca [hmdb.ca]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. This compound(563-96-2) MS spectrum [chemicalbook.com]

- 16. Glyoxylic acid, TBDMS derivative [webbook.nist.gov]

An In-depth Technical Guide to the Structure and Reactivity of Glyoxylic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxylic acid monohydrate, a key C2 carboxylic acid, serves as a versatile building block in organic synthesis, finding extensive application in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its structure, with a focus on its existence as 2,2-dihydroxyacetic acid in its hydrated form, and delves into its reactivity in significant organic transformations. Quantitative data on its physicochemical and spectroscopic properties are presented in structured tables for clarity. Detailed experimental protocols for key reactions and visual representations of reaction mechanisms and workflows are included to facilitate a deeper understanding and practical application of this valuable reagent.

Structure and Physicochemical Properties

Glyoxylic acid (oxoacetic acid) is an organic compound that, in the presence of water, readily forms a geminal diol, 2,2-dihydroxyacetic acid. This hydrated form is what is commonly known as this compound.[1] The equilibrium between the aldehyde and the hydrate (B1144303) form heavily favors the latter in aqueous solutions.

Molecular Structure

The structure of this compound is characterized by a central carbon atom bonded to a carboxylic acid group (-COOH) and two hydroxyl groups (-OH). This geminal diol structure is crucial to its reactivity.

Equilibrium between Anhydrous and Hydrated Forms:

Caption: Equilibrium between the aldehyde and gem-diol forms of glyoxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₄ | [2] |

| Molecular Weight | 92.05 g/mol | [3] |

| CAS Number | 563-96-2 | [4][5] |

| Appearance | White to light yellow crystalline powder or chunks | [2][5] |

| Melting Point | 49-52 °C | [5] |

| Boiling Point | 100 °C (decomposes) | [4][5] |

| Solubility | Freely soluble in water | [5] |

| pKa | ~3.32 | [1] |

Crystallographic Data

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are consistent with the 2,2-dihydroxyacetic acid structure.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| ¹H | 5.056 | Singlet | D₂O | [6] |

| ¹³C (C-OH) | 90.75 | - | D₂O | [6] |

| ¹³C (C=O) | 179.497 | - | D₂O | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3600-2400 | O-H stretch (broad, from -COOH and -OH) | [7] |

| 1750 | C=O stretch (from -COOH) | [7] |

| 1400 | O-H bend | [7] |

| 1232 | C-O stretch | [7] |

| 1110 | C-O stretch | [7] |

Reactivity and Synthetic Applications

This compound's reactivity is dominated by the presence of both a carboxylic acid and a hydrated aldehyde functional group. It participates in a variety of important organic reactions.

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, which are of significant interest in medicinal chemistry.[8] Glyoxylic acid can serve as the aldehyde component in this reaction.

Caption: A generalized workflow for the Biginelli reaction.

The Strecker Amino Acid Synthesis

The Strecker synthesis is a method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[9] The reaction proceeds through an α-aminonitrile intermediate which is subsequently hydrolyzed. Glyoxylic acid can be used as the aldehyde precursor to synthesize glycine (B1666218) and its derivatives.

Caption: The two-step mechanism of the Strecker amino acid synthesis.

Experimental Protocols

General Protocol for the Biginelli Reaction using this compound

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired β-ketoester (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent such as ethanol (B145695).

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 5-10 mol%).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by filtration and subsequent recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure dihydropyrimidinone.[10][11][12][13]

General Protocol for the Strecker Synthesis of Glycine

This protocol involves the use of cyanide and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.

-

Imine Formation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in an aqueous solution of ammonium (B1175870) chloride.

-

Cyanide Addition: To this solution, add a solution of sodium cyanide (1.0 eq) in water dropwise while maintaining a low temperature (e.g., 0-10 °C).

-

Reaction: Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by an appropriate analytical technique (e.g., NMR or IR spectroscopy).

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to the amino acid. This can be achieved by heating the reaction mixture with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Isolation: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of glycine, causing it to precipitate. The solid glycine can then be collected by filtration, washed, and dried.[14][15][16][17]

Conclusion

This compound is a readily available and highly useful bifunctional molecule in organic synthesis. Its existence as a stable geminal diol provides a unique reactivity profile, particularly in multicomponent reactions like the Biginelli and Strecker syntheses. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important synthetic intermediate.

References

- 1. hmdb.ca [hmdb.ca]

- 2. echemi.com [echemi.com]

- 3. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound | 563-96-2 [chemicalbook.com]

- 6. bmse000471 Glyoxylic Acid at BMRB [bmrb.io]

- 7. rsc.org [rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. redalyc.org [redalyc.org]

- 11. asianpubs.org [asianpubs.org]

- 12. jetir.org [jetir.org]

- 13. scialert.net [scialert.net]

- 14. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of Glyoxylic Acid Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glyoxylic acid monohydrate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information and presents a detailed experimental protocol for the accurate determination of its solubility. This information is critical for professionals in research, development, and formulation who utilize this compound in diverse applications, including pharmaceutical synthesis, cosmetics, and agrochemicals.

Core Concepts in Solubility

The solubility of a crystalline compound like this compound in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound, with its carboxylic acid and hydrated aldehyde functional groups, is a polar molecule. Its solubility in organic solvents is therefore highly dependent on the solvent's polarity, hydrogen bonding capabilities, and dielectric constant.

Qualitative and Semi-Quantitative Solubility Data

This compound exhibits a range of solubilities in different classes of organic solvents. The following table summarizes the available data from various technical sources. It is important to note that much of the available information is qualitative. For precise formulation work, it is highly recommended to determine the solubility experimentally under the specific conditions of temperature and pressure relevant to the intended application.

| Solvent Class | Solvent | Solubility Description | Reported Value (at ambient temperature, unless specified) | Citation |

| Alcohols | Ethanol | Soluble / Very Soluble | 18 mg/mL | [1][2] |

| Methanol | Soluble | Miscible | [3][4] | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | 18 mg/mL | [1][2] |

| Ethers | Diethyl Ether | Slightly Soluble | - | [5] |

| Tetrahydrofuran (THF) | Data not available | - | ||

| Ketones | Acetone | Soluble | - | |

| Esters | Ethyl Acetate | Insoluble | - | [3] |

| Aromatic Hydrocarbons | Benzene | Slightly Soluble | - | [3][5] |

| Toluene | Insoluble | - | ||

| Aliphatic Hydrocarbons | Hexane | Insoluble | - | |

| Halogenated Hydrocarbons | Chloroform | Data not available | - | |

| Nitriles | Acetonitrile | Data not available | - | |

| Amides | N,N-Dimethylformamide (DMF) | Data not available | - |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed, dry glass evaporating dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached. b. Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker bath set to the desired temperature. b. Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute remains constant.

-

Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. It is critical not to disturb the solid at the bottom of the vial. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish. This step removes any undissolved microcrystals. Record the exact volume of the filtrate.

-

Gravimetric Analysis: a. Place the evaporating dish containing the filtrate in a drying oven set to a temperature that will evaporate the solvent without decomposing the this compound (e.g., 50-60 °C). The boiling point of the solvent should be considered. b. Continue drying until all the solvent has evaporated and a constant weight of the dried residue (this compound) is achieved. This is confirmed by repeated weighing after further drying periods until the weight difference is negligible. c. Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

Calculation of Solubility: a. Record the final weight of the evaporating dish with the dried this compound. b. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish. c. Express the solubility in desired units, for example:

- g/100 mL: (mass of dissolved solid in g / volume of filtrate in mL) * 100

- g/100 g of solvent: (mass of dissolved solid in g / mass of solvent in g) * 100. The mass of the solvent can be calculated from its volume and density at the experimental temperature.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualizations

Experimental Workflow for Solubility Determination

The following flowchart illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Relationship Between Solvent Polarity and Solubility

The solubility of a polar compound like this compound is directly influenced by the polarity of the solvent. The following diagram illustrates this general relationship.

Caption: Solvent polarity and solubility relationship.

References

Glyoxylic Acid Monohydrate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for glyoxylic acid monohydrate. The information is compiled to ensure safe laboratory practices and to mitigate risks associated with the use of this compound in research and development.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[1][2] In aqueous solutions, it exists in equilibrium between its aldehyde form and a geminal diol hydrate.[2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₄ | [1] |

| Molecular Weight | 92.05 g/mol | [3] |

| Appearance | White to yellowish crystalline powder or solid | [1][4] |

| Melting Point | 48-52 °C | [1][5] |

| Boiling Point | 100 °C (decomposes) | [5] |

| Flash Point | > 110 °C (> 230 °F) | [6][7] |

| Solubility | Soluble in water | [6] |

| pKa | 3.18 - 3.32 |

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are its corrosive nature and potential for causing allergic skin reactions.

GHS Hazard Statements:

-

H290: May be corrosive to metals.

-

H317: May cause an allergic skin reaction.[8]

-

H318: Causes serious eye damage.[8]

| Hazard Classification | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Skin Sensitization | 1 |

| Corrosive to Metals | 1 |

Toxicological Data

| Endpoint | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3000 mg/kg (for anhydrous glyoxylic acid) | [1] |

| Serious Eye Damage/Irritation | Rabbit | Eye | Risk of serious damage to eyes (OECD Test Guideline 405) | |

| Skin Sensitization | Mouse | Skin | May cause allergic skin reaction |

Experimental Protocol: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This test is designed to assess the potential for a substance to cause eye irritation or corrosion. While the specific protocol for the this compound study is not detailed in the available literature, the general methodology involves:

-

Animal Model: Typically, the albino rabbit is used.

-

Procedure: A specified amount of the test substance is applied to one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after application (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the observed lesions is scored according to a standardized system.

-

Classification: Based on the persistence and severity of the scores, the substance is classified for its eye irritation or corrosion potential.

Handling and Storage Precautions

Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[8]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6][7]

Storage

-

Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[1][8]

-

Keep away from incompatible materials such as bases, metals, and strong oxidizing agents.[1]

-

The material is hygroscopic and should be stored under an inert atmosphere if possible.[6][7]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Specific Hazards: The substance is combustible and can form explosive mixtures with air upon intense heating.[1] Thermal decomposition can release irritating and toxic gases such as carbon monoxide and carbon dioxide.[6][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6][8]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[6][8]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[6][7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] Do not mix with other waste.

Visual logical Relationships

Caption: Risk assessment and control measures workflow.

Caption: First aid decision tree for exposure.

References

- 1. bio.vu.nl [bio.vu.nl]

- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 3. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [huashihang-chemical.com]

- 5. This compound | 563-96-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. foodb.ca [foodb.ca]

- 8. carlroth.com [carlroth.com]

In-Depth Technical Guide: Glyoxylic Acid Monohydrate (CAS 563-96-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxylic acid monohydrate (CAS 563-96-2), a versatile C2 carboxylic acid, serves as a crucial intermediate and building block in a myriad of applications, spanning the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows it to participate in a wide range of chemical transformations.[3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key synthetic applications with detailed experimental protocols, and its role in biological pathways.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder or chunk solid.[2][4] In aqueous solution, it primarily exists as a geminal diol, dihydroxyacetic acid.[5] It is highly soluble in water and soluble in ethanol (B145695), but only slightly soluble in ether and insoluble in esters and aromatic solvents.[4][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 563-96-2 | [1] |

| Molecular Formula | C₂H₄O₄ | [2] |

| Molecular Weight | 92.05 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or chunks | [2][4] |

| Melting Point | 49-52 °C | [7] |

| Boiling Point | 100 °C (decomposes) | [7] |

| Density | 1.33 g/mL at 20 °C | [7] |

| Solubility | Freely soluble in water; slightly soluble in ethanol and ether; insoluble in esters and aromatic solvents. | [4][6] |

| pKa | 3.43 ± 0.11 | [7] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Spectra available in chemical databases. | [8][9] |

| ¹³C NMR | Spectra available in chemical databases. | [10] |

| IR | Spectra available in chemical databases. | [10][11] |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: Toxicological Data of this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | >2528 mg/kg (for anhydrous glyoxylic acid) | [3] |

| LD50 | Rabbit | Dermal | >2000 mg/kg (for anhydrous glyoxylic acid) | [3] |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable precursor in the synthesis of a wide range of commercially important compounds.

Synthesis of Vanillin (B372448)

This compound is a key reactant in the industrial synthesis of vanillin from guaiacol (B22219). The process involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.[1]

Experimental Protocol: Synthesis of Vanillylmandelic Acid (Vanillin Precursor)

-

Materials: Guaiacol, this compound, sodium hydroxide, sulfuric acid (50%).

-

Procedure:

-

An ice-cold aqueous solution of this compound (2.5 mol) in 400 ml of water is added dropwise over 4 hours to an ice-cold, efficiently stirred alkaline solution of guaiacol. The reaction temperature is maintained between 0 and -5 °C.[2]

-

The solution is stirred for an additional 20 hours, during which the temperature is allowed to slowly rise to room temperature.[2]

-

The reaction mixture is then acidified with 50% sulfuric acid to precipitate the crude vanillylmandelic acid.[1]

-

The precipitate is filtered, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

-

Hopkins-Cole Test for Tryptophan

The Hopkins-Cole reaction, which uses glyoxylic acid, is a specific chemical test for the presence of the amino acid tryptophan in proteins.

Experimental Protocol: Hopkins-Cole Test

-

Reagents: Hopkins-Cole reagent (a solution of glyoxylic acid, which can be prepared by exposing glacial acetic acid to sunlight), concentrated sulfuric acid.

-

Procedure:

-

In a test tube, add 2 ml of the protein solution to be tested and an equal volume of the Hopkins-Cole reagent. Mix thoroughly.

-

Incline the test tube and carefully allow 5 to 6 ml of concentrated sulfuric acid to flow slowly down the side of the tube, forming a distinct layer at the bottom.

-

A reddish-violet or purple ring at the interface of the two layers indicates a positive result for tryptophan.

-

Synthesis of Atenolol (B1665814)

Glyoxylic acid can be used to synthesize 4-hydroxyphenylacetic acid, a precursor for the beta-blocker atenolol.[5] However, a more direct and common synthesis of atenolol starts from 4-hydroxyphenylacetamide.

Experimental Protocol: Synthesis of Atenolol from 4-Hydroxyphenylacetamide

-

Materials: 2-(4-hydroxyphenyl)acetamide, epichlorohydrin (B41342), sodium hydroxide, isopropylamine (B41738), water, methanol (B129727).

-

Procedure:

-

To a stirred solution of 2-(4-hydroxyphenyl)acetamide (1.00 g, 6.62 mmol) in an aqueous solution of NaOH (0.2M, 8.71 mL, 1.98 mmol), add epichlorohydrin (1.04 mL, 13.26 mmol). Stir the mixture at room temperature.[1]

-

After 48 hours, filter the mixture and dry the solid crude product under reduced pressure.[1]

-

Dissolve the crude product in methanol (25 mL) and add isopropylamine (10 mL, 116.39 mmol).[1]

-

Stir the solution for 24 hours at room temperature.[1]

-

Remove the solvent under reduced pressure to yield crude atenolol, which can be further purified by recrystallization.[1]

-

Friedel-Crafts and Related Reactions

This compound undergoes Friedel-Crafts-type reactions with electron-rich aromatic compounds to form substituted mandelic acids.[1][2] It can also be condensed with urea (B33335) and 1,2-diaminobenzene to form heterocyclic compounds.[1]

Experimental Workflow: Friedel-Crafts Hydroxyalkylation

References

- 1. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2134 | PDF [slideshare.net]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atenolol | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Enantioselective oxa‐Diels–Alder Sequences of Dendralenes - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Analysis of Glyoxylic Acid in Plants and Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxylic acid, a simple α-keto acid, is a naturally occurring organic compound found in a variety of plants and fruits. It serves as a critical intermediate in several key metabolic pathways, including the glyoxylate (B1226380) cycle and photorespiration.[1] Its presence and concentration in plant tissues can vary depending on the species, developmental stage, and environmental conditions. This technical guide provides an in-depth overview of the natural occurrence of glyoxylic acid in the plant kingdom, its metabolic significance, and detailed methodologies for its extraction and quantification.

Metabolic Significance of Glyoxylic Acid in Plants

Glyoxylic acid plays a central role in two major metabolic pathways in plants: the glyoxylate cycle and photorespiration.

1. The Glyoxylate Cycle:

This anabolic pathway, occurring in specialized peroxisomes called glyoxysomes, is crucial for plants, particularly during the germination of seeds. It allows for the conversion of fatty acids, stored as oils, into carbohydrates. These carbohydrates then provide the necessary energy and carbon skeletons for the developing seedling. In this cycle, isocitrate is cleaved by isocitrate lyase to produce glyoxylate and succinate. The glyoxylate then combines with acetyl-CoA to form malate, which can be exported to the cytosol and converted into oxaloacetate, a precursor for gluconeogenesis.

2. Photorespiration:

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms and is initiated when the enzyme RuBisCO oxygenates ribulose-1,5-bisphosphate instead of carboxylating it. This process salvages some of the carbon lost during oxygenation. Glyoxylic acid is a key intermediate in this pathway. In the peroxisome, glycolate (B3277807) is oxidized to glyoxylate, which is then aminated to form the amino acid glycine.

Quantitative Occurrence of Glyoxylic Acid in Plants and Fruits

While it is well-established that glyoxylic acid is present in plants, particularly in young, metabolically active tissues and unripe fruits, comprehensive quantitative data across a wide range of species is limited in publicly available literature. The concentration of glyoxylic acid is often transient due to its rapid turnover in metabolic pathways. However, some studies have provided insights into its levels in specific plants.

| Plant/Fruit | Tissue | Concentration (µmol/g Fresh Weight) | Reference |

| Tobacco (Nicotiana tabacum) | Leaves | 0.4 - 1.0 (estimated based on glycolic acid levels) | [2] |

| Spinach (Spinacia oleracea) | Leaves | Data not explicitly quantified, but presence confirmed | [3][4][5] |

| Pear (Pyrus communis) | Fruit | Data not explicitly quantified, but presence confirmed | [6] |

| Unripe Grapes (Vitis vinifera) | Fruit | Data not explicitly quantified, but presence confirmed | [7][8][9] |

| Rhubarb (Rheum rhabarbarum) | Petioles | Data not explicitly quantified, but presence confirmed | [10][11] |

Note: The data for tobacco is an estimation based on the reported concentration of its direct precursor, glycolic acid. Further research is needed to establish a comprehensive database of glyoxylic acid concentrations in various plant species.

Experimental Protocols for Glyoxylic Acid Analysis

The quantification of glyoxylic acid in plant matrices requires robust and sensitive analytical methods. Due to its reactive aldehyde group and polar nature, derivatization is often employed to enhance its detection by chromatographic techniques.

Sample Preparation and Extraction

A general workflow for the extraction of glyoxylic acid from plant tissues is outlined below.

Protocol for Extraction: [12]

-

Harvest 50-100 mg of fresh plant tissue and immediately snap-freeze in liquid nitrogen to quench metabolic activity.[1]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in an appropriate extraction buffer (e.g., 1.5 mL of 0.65 M HCl containing 0.1 M EDTA-Na2).[12]

-

Centrifuge the homogenate at approximately 12,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter before analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation and quantification of organic acids. For glyoxylic acid, which lacks a strong chromophore, pre-column derivatization is often necessary to achieve high sensitivity.

Protocol for HPLC with UV Detection: [12]

-

Column: Hypersil ODS C18 column.

-

Mobile Phase: 5 mmol/L potassium dihydrogen phosphate (B84403) buffer solution (pH 2.8).

-

Flow Rate: A gradient flow rate can be optimized for the separation of multiple organic acids.

-

Detection: Diode array detector set at 210 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Linear Range: 10-2,000 mg/L for glyoxylic acid.[12]

-

Recovery: Average recoveries from leaves and roots are reported to be between 85.3% and 104.4%.[12]

Spectrophotometric Method

A simple and cost-effective spectrophotometric method can be used for the determination of glyoxylic acid, especially in samples where it is the predominant analyte of interest.

Protocol for Spectrophotometric Determination: [13] This method is based on the Hopkins-Cole reaction, where glyoxylic acid reacts with tryptophan in the presence of ferric chloride and concentrated sulfuric acid to produce a colored product.

-

To a test tube, add 0.25 mL of the plant extract.

-

Add 0.6 mL of 0.016 M tryptophan solution.

-

Add 2 mL of fresh 0.025 M ferric chloride solution.

-

Mix the solution thoroughly.

-

Carefully add 5 mL of concentrated sulfuric acid in portions while cooling the test tube in a cold water bath.

-

Measure the absorbance at 560 nm.

-

Quantify the concentration using a standard curve prepared with known concentrations of glyoxylic acid. The linear range is reported to be 0–0.028 M.[13]

Conclusion

Glyoxylic acid is a vital metabolite in plants, with significant roles in carbon metabolism. Its presence is particularly noted in young, actively growing tissues and unripe fruits. While its transient nature makes comprehensive quantification challenging, reliable analytical methods such as HPLC and spectrophotometry are available for its determination. Further research focusing on metabolomic studies will likely provide a more detailed understanding of the distribution and concentration of glyoxylic acid across the plant kingdom, which could have implications for agriculture, food science, and drug development.

References

- 1. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Renaturation of spinach leaf glyoxylic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinetic properties of spinach leaf glyoxylic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structural properties of spinach leaf glyoxylic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterisation of Extracts Obtained from Unripe Grapes and Evaluation of Their Potential Protective Effects against Oxidation of Wine Colour in Comparison with Different Oenological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Characterization of Unripe Grapes (Vitis vinifera L.) and Its Use to Obtain Antioxidant Phenolic Compounds by Green Extraction [frontiersin.org]

- 10. Comparative study of chemical constituents of rhubarb from different origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Glyoxylic Acid Monohydrate in the Glyoxylate Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glyoxylate (B1226380) cycle is a crucial metabolic pathway in a variety of organisms, including bacteria, fungi, plants, and nematodes, enabling them to synthesize carbohydrates from two-carbon compounds, such as acetyl-CoA derived from fatty acid catabolism. This pathway is particularly significant for pathogens, contributing to their virulence and persistence, and for germinating seeds, providing a carbon source for growth. At the heart of this cycle lies glyoxylic acid, a two-carbon α-oxo acid. This technical guide provides a comprehensive overview of the pivotal role of glyoxylic acid monohydrate in the glyoxylate cycle, detailing the enzymatic reactions it participates in, the regulation of its flux, and its broader metabolic significance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital metabolic hub.

Introduction to this compound

Glyoxylic acid (oxoacetic acid) is a simple organic compound that plays a vital role as a metabolic intermediate.[1] In aqueous solutions and as a solid, it typically exists as this compound, a geminal diol.[1] This hydrated form is in equilibrium with its aldehyde form in solution.[1]

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₄O₄ | [2][3] |

| Molecular Weight | 92.05 g/mol | [2][4] |

| Appearance | White to pale yellow crystalline solid | [4][5] |

| Melting Point | 49-52 °C | [6] |

| Boiling Point | 100 °C (decomposes) | [6] |

| Solubility | Freely soluble in water; soluble in ethanol (B145695) and dimethyl sulfoxide; insoluble in esters and aromatic solvents. | [4] |

| Acidity (pKa) | 3.18, 3.32 | [1] |

| CAS Number | 563-96-2 | [3] |

Safety Information: this compound is corrosive and can cause severe skin burns and eye damage.[7][8][9] It may also cause an allergic skin reaction.[7] Appropriate personal protective equipment should be worn when handling this compound.

The Glyoxylate Cycle: A Bypass of the Tricarboxylic Acid Cycle

The glyoxylate cycle is an anabolic variation of the tricarboxylic acid (TCA) cycle.[10] It bypasses the two decarboxylation steps of the TCA cycle, allowing for the net conversion of two molecules of acetyl-CoA into one molecule of succinate (B1194679).[10] This succinate can then be used for the biosynthesis of carbohydrates via gluconeogenesis.[10] The cycle is essential for organisms growing on acetate (B1210297) or fatty acids as their sole carbon source.[10]

The two key enzymes that define the glyoxylate cycle are isocitrate lyase (ICL) and malate (B86768) synthase (MS).[10]

The Pivotal Role of Glyoxylic Acid

Glyoxylic acid is the central intermediate that links the two unique reactions of the glyoxylate cycle.

-

Formation of Glyoxylate: Isocitrate lyase (EC 4.1.3.1) catalyzes the cleavage of isocitrate into glyoxylate and succinate.[11] This reaction is a reversible aldol (B89426) cleavage.[11]

-

Consumption of Glyoxylate: Malate synthase (EC 2.3.3.9) catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA to form malate.[12] This is a Claisen condensation reaction.[12]

The malate produced can then be oxidized to oxaloacetate, which can either condense with another molecule of acetyl-CoA to continue the cycle or be diverted into gluconeogenesis.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the glyoxylate cycle are dictated by the kinetic properties of its key enzymes. Below are tables summarizing the kinetic parameters for isocitrate lyase and malate synthase from various organisms.

Table 1: Kinetic Parameters of Isocitrate Lyase (ICL)

| Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Escherichia coli | Isocitrate | 63 | - | [13] |

| Mycobacterium tuberculosis | Isocitrate | 45 | 12.2 s⁻¹ | [14] |

| Mycobacterium tuberculosis ICL1 | Isocitrate | 37 | 1000 min⁻¹ | [9] |

| Mycobacterium tuberculosis ICL2 | Isocitrate | 100 | 102 min⁻¹ | [9] |

| Lupinus seeds | Isocitrate | - | - | [15][16] |

Table 2: Kinetic Parameters of Malate Synthase (MS)

| Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Escherichia coli | Glyoxylate | 21,000 | - | [17] |

| Escherichia coli | Acetyl-CoA | - | - | |

| Human (CLYBL) | Glyoxylate | 3,600 | 0.12 s⁻¹ | [17] |

| Human (CLYBL) | Acetyl-CoA | - | - | [17] |

| Ricinus communis | Glyoxylate | 2,000 | - | [17] |

Regulation of the Glyoxylate Cycle

The flux through the glyoxylate cycle is tightly regulated at the transcriptional level to ensure it is active only when needed, primarily when two-carbon compounds are the main carbon source and glucose is absent.

Regulation in Bacteria (e.g., Escherichia coli)

In E. coli, the genes for isocitrate lyase (aceA), malate synthase (aceB), and the isocitrate dehydrogenase kinase/phosphatase (aceK) are organized in the aceBAK operon.[18] The regulation of this operon is complex, involving multiple transcriptional regulators.

-

IclR (Isocitrate Lyase Regulator): Acts as a repressor of the aceBAK operon.[18] Glyoxylate and pyruvate (B1213749) can modulate the activity of IclR.[19]

-

FadR (Fatty Acid Degredation Regulator): In addition to regulating fatty acid degradation, FadR also activates the expression of iclR, thereby indirectly repressing the aceBAK operon.[20]

-

cAMP-CRP Complex: In the absence of glucose, cyclic AMP (cAMP) levels rise and form a complex with the cAMP receptor protein (CRP). This complex acts as an activator of the aceBAK operon, relieving the repression by IclR.

Regulation in Fungi (e.g., Saccharomyces cerevisiae)

In yeast, the regulation of the glyoxylate cycle also occurs in response to the available carbon source.

-

Glucose Repression: The presence of glucose strongly represses the expression of glyoxylate cycle genes.[21] This is mediated through pathways involving the Snf1/AMPK protein kinase.[22][23][24] When glucose is abundant, Snf1 is inactive, leading to the repression of genes required for utilizing alternative carbon sources.

-

Derepression: Upon glucose depletion, Snf1 is activated, leading to the phosphorylation of downstream transcription factors that promote the expression of glyoxylate cycle genes like ICL1 (isocitrate lyase) and MLS1 (malate synthase).[22][23][25]

Experimental Protocols

Accurate measurement of the activity of the key enzymes of the glyoxylate cycle is fundamental to its study. The following are detailed protocols for the spectrophotometric assays of isocitrate lyase and malate synthase.

Isocitrate Lyase Activity Assay

Principle: This assay measures the formation of glyoxylate from the cleavage of isocitrate. The glyoxylate produced is then reacted with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be quantified by its absorbance at 324 nm.

Reagents:

-

Assay Buffer: 50 mM Imidazole buffer, pH 6.8

-

Substrate Solution: 10 mM DL-Isocitric acid

-

Detection Reagent: 40 mM Phenylhydrazine HCl

-

Cofactor Solution: 50 mM MgCl₂

-

Chelator Solution: 10 mM EDTA

-

Enzyme Sample: Appropriately diluted cell extract or purified enzyme

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, MgCl₂ solution, EDTA solution, and Phenylhydrazine HCl solution.

-

Add the Substrate Solution to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 30 °C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 324 nm over time.

-

Calculate the rate of glyoxylate formation using the molar extinction coefficient of glyoxylate phenylhydrazone.

Malate Synthase Activity Assay

Principle: This assay measures the CoA-SH released during the condensation of acetyl-CoA and glyoxylate to form malate. The free thiol group of CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Reagents:

-

Assay Buffer: 50 mM Imidazole buffer, pH 8.0

-

Substrate 1 Solution: 2.5 mM Acetyl-CoA

-

Substrate 2 Solution: 10 mM Glyoxylic acid

-

Detection Reagent: 2 mM DTNB in ethanol

-

Cofactor Solution: 100 mM MgCl₂

-

Enzyme Sample: Appropriately diluted cell extract or purified enzyme

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, MgCl₂ solution, and DTNB solution.

-

Add Substrate 1 (Acetyl-CoA) and Substrate 2 (Glyoxylic acid) to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 30 °C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the rate of CoA-SH release using the molar extinction coefficient of TNB.

References

- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 2. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. CAS 563-96-2: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 563-96-2 [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. bio.vu.nl [bio.vu.nl]

- 10. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 11. Isocitrate lyase - Wikipedia [en.wikipedia.org]

- 12. Malate synthase - Wikipedia [en.wikipedia.org]

- 13. Purification and regulatory properties of isocitrate lyase from Escherichia coli ML308 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Regulated expression of a repressor protein: FadR activates iclR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. SNF1/AMPK pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The Yeast AMPK Homolog SNF1 Regulates Acetyl Coenzyme A Homeostasis and Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The glyoxylate cycle and alternative carbon metabolism as metabolic adaptation strategies of Candida glabrata: perspectives from Candida albicans and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Hopkins-Cole Tryptophan Assay Using Glyoxylic Acid Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hopkins-Cole test, also known as the glyoxylic acid assay, is a specific colorimetric method for the detection and quantification of the amino acid tryptophan.[1][2] Discovered by Frederick Gowland Hopkins and Sydney W. Cole in 1901, this assay is based on the reaction of the indole (B1671886) ring of tryptophan with glyoxylic acid in the presence of a strong acid, typically concentrated sulfuric acid, to produce a characteristic purple-colored product.[1] The intensity of the color is proportional to the concentration of tryptophan, allowing for quantitative analysis using spectrophotometry. This document provides a detailed protocol for performing the Hopkins-Cole tryptophan assay using glyoxylic acid monohydrate.

Principle of the Assay: The fundamental principle of the Hopkins-Cole test lies in the condensation reaction between the indole nucleus of tryptophan and the aldehyde group of glyoxylic acid.[1][3] In a highly acidic environment provided by concentrated sulfuric acid, two molecules of tryptophan react with a molecule of glyoxylic acid. This reaction is an oxidative condensation that results in the formation of a colored product, often described as a violet or purple dye.[1][4] The strong acid serves to dehydrate the condensation product, leading to the formation of the chromophore. The absorbance of this colored compound can be measured, with a maximum absorbance typically observed around 560 nm, to determine the concentration of tryptophan.[5][6]

Experimental Protocols

1. Preparation of Reagents:

-

Hopkins-Cole Reagent (Glyoxylic Acid Solution):

-

While traditionally prepared by exposing glacial acetic acid to sunlight, a more reproducible method involves using this compound.[1]

-

A common preparation involves dissolving a specific amount of this compound in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Alternatively, a simple aqueous solution of glyoxylic acid can be used, with the strong acid added during the assay. For a stock solution, one could prepare a 200 g/L solution of this compound in deionized water.[7][8]

-

-

Concentrated Sulfuric Acid (H₂SO₄):

-

High-purity, concentrated (95-98%) sulfuric acid is required. Caution should be exercised when handling this corrosive reagent.

-

-

Tryptophan Standard Solution:

-

Prepare a stock solution of a known concentration, for example, 0.1% L-tryptophan in deionized water.[1] This stock solution will be used to create a standard curve for quantitative analysis.

-

-

(Optional) Ferric Chloride (FeCl₃) Solution:

2. Assay Procedure:

-

Sample Preparation: Prepare the sample solution containing the protein or amino acid mixture to be analyzed. If necessary, perform hydrolysis to release free tryptophan from proteins. A common method is alkaline hydrolysis using 4 N NaOH.[9] After hydrolysis, neutralize the sample to approximately pH 7.0.[9]

-

Reaction Setup:

-

In a series of test tubes, pipette appropriate volumes of the sample, tryptophan standards, and a blank (deionized water).

-

To each test tube, add 2 mL of the Hopkins-Cole reagent (or glyoxylic acid solution).[1]

-

Mix the contents of the tubes thoroughly.

-

-

Addition of Sulfuric Acid:

-

Carefully and slowly, add approximately 2 mL of concentrated sulfuric acid along the side of each slanted test tube.[1][10] This should be done in a fume hood with appropriate personal protective equipment.

-

The dense sulfuric acid will form a layer at the bottom of the tube. Avoid mixing the two layers at this stage.

-

-

Color Development:

-

A purple or violet ring will form at the interface of the two layers, indicating the presence of tryptophan.[1][10]

-

For quantitative analysis, the layers can be carefully mixed to allow for a uniform color to develop throughout the solution. Some protocols suggest gentle rotation of the tube.[10]

-

The reaction may require an incubation period for full color development. This can range from a few minutes to over 30 minutes, and some methods suggest performing this in a cold bath to control the temperature.[6]

-

-

Spectrophotometric Measurement:

3. Quantitative Analysis:

-

Construct a standard curve by plotting the absorbance values of the tryptophan standards against their known concentrations.

-

Use the standard curve to determine the concentration of tryptophan in the unknown samples based on their absorbance values.

Data Presentation

Table 1: Summary of Quantitative Data for the Hopkins-Cole Tryptophan Assay

| Parameter | Value/Range | Reference |

| Reactants and Concentrations | ||

| Tryptophan Solution | 0.1% or 0.016 M | [1][5] |

| This compound | 200 g/L or as part of Hopkins-Cole reagent | [7][8] |

| Concentrated Sulfuric Acid | Added in equal or greater volume to the sample/reagent mixture | [1] |

| Ferric Chloride (optional) | 0.025 M | [5] |

| Reaction Conditions | ||

| Stoichiometry (Tryptophan:Glyoxylic Acid) | Assumed to be 2:3 in some studies | [5] |

| Incubation Time | 10 - 30 minutes | [6][7] |

| Temperature | Room temperature or in a cold bath (to not exceed 50°C) | [6] |

| Spectrophotometric Parameters | ||

| Wavelength of Maximum Absorbance (λmax) | 560 nm (characteristic for the glyoxylic acid reaction) | [5][6] |

| Other Observed Absorbance Maxima | 440 nm, 500 nm (may be due to interactions with ferric chloride) | [5] |

| Linear Detection Range | Example: 10 to 100 mg/L of Tryptophan | [7] |

| Limit of Detection (LOD) | Example: 0.0019 M for glyoxylic acid | [5] |

| Limit of Quantitation (LOQ) | Example: 0.00577 M for glyoxylic acid | [5] |

Mandatory Visualization

Caption: Workflow of the Hopkins-Cole Tryptophan Assay.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Hopkins–Cole reaction - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. journals.plos.org [journals.plos.org]

- 8. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.arizona.edu [repository.arizona.edu]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Application Notes and Protocols: Glyoxylic Acid Monohydrate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxylic acid monohydrate is a versatile and highly reactive organic compound that serves as a crucial building block in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3][4] Its bifunctional nature, containing both an aldehyde and a carboxylic acid group, allows it to participate in a wide range of chemical transformations, including condensation, electrophilic aromatic substitution, and Mannich-type reactions.[1][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications and Reaction Types

This compound is a key precursor in the synthesis of several important pharmaceutical compounds. Its utility stems from its ability to undergo various reactions:

-

Mannich-type Reactions: Glyoxylic acid can react with an amine and a compound containing an active hydrogen atom to form amino acids. This is exemplified in the synthesis of D,L-p-hydroxyphenylglycine, a crucial side chain for semi-synthetic penicillins and cephalosporins.

-

Electrophilic Aromatic Substitution: The aldehyde group of glyoxylic acid can act as an electrophile, reacting with electron-rich aromatic compounds like phenols. This is a key step in the synthesis of vanillin (B372448) and intermediates for drugs like atenolol.[7]

-

Condensation Reactions: Glyoxylic acid readily condenses with compounds like urea (B33335) to form heterocyclic structures, as seen in the synthesis of allantoin (B1664786).[8][9]

-

Hopkins-Cole Reaction: This biochemical test utilizes glyoxylic acid to detect the presence of tryptophan in proteins, highlighting its reactivity with indole (B1671886) moieties.[10][11]

Experimental Protocols and Data

Synthesis of D,L-p-Hydroxyphenylglycine

D,L-p-hydroxyphenylglycine is a critical intermediate for the production of β-lactam antibiotics such as amoxicillin (B794) and cefadroxil.[12] A common synthetic route involves the one-pot reaction of phenol, glyoxylic acid, and an ammonia (B1221849) source.

Reaction Scheme:

Caption: Synthesis of D,L-p-hydroxyphenylglycine.

Experimental Protocol:

-

To a suitable reactor, add phenol, sulfamic acid (as an ammonia source), and a solid phosphoric acid catalyst into an alkane solvent (e.g., n-hexane, cyclohexane).[12]

-

Heat the mixture to reflux at 70-100°C.

-

Slowly add a 50% aqueous solution of glyoxylic acid over 0.5-2 hours. During the addition, continuously remove water from the reaction mixture via azeotropic distillation.[12]

-

After the addition is complete, maintain the reaction at reflux for an additional 2-6 hours until the glyoxylic acid is completely consumed.[12]

-

Cool the reaction mixture and add deionized water.

-

Heat the mixture to 65-70°C to dissolve the product.

-

Separate the aqueous phase from the organic and solid catalyst phases.

-

Cool the aqueous phase to induce crystallization of D,L-p-hydroxyphenylglycine.

-

Filter the crystals, wash with cold water, and dry.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Phenol:Glyoxylic Acid:Sulfamic Acid) | 1 : 1.0-1.1 : 1.0-1.2 | [12] |

| Reaction Temperature | 70-100°C | [12] |

| Reaction Time | 2.5-8 hours | [12] |

| Yield | 75-80% | [12] |

| Purity | >99.5% | [12] |

Synthesis of Vanillin

Vanillin, a widely used flavoring agent, can be synthesized from guaiacol (B22219) and glyoxylic acid. This process involves an initial condensation reaction followed by oxidation and decarboxylation.

Reaction Scheme:

Caption: Synthesis of Vanillin from Guaiacol.

Experimental Protocol:

-

In a reactor, dissolve guaiacol in a weakly alkaline solution.

-

Add glyoxylic acid to the solution at room temperature. A slight excess of guaiacol is used to prevent the formation of disubstituted products.[1]

-

The condensation reaction proceeds to form 4-hydroxy-3-methoxymandelic acid.

-

The resulting alkaline solution is then subjected to oxidation in the presence of a catalyst (e.g., copper salts) and an oxidizing agent (e.g., air).[2]

-

After oxidation, the solution is acidified and heated to induce decarboxylation, yielding crude vanillin.

-

The crude vanillin is then purified by extraction, distillation, and crystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Glyoxylic Acid:Guaiacol:NaOH) | 1 : 1.0-1.2 : 2-4 | [13] |

| Reaction Temperature (Condensation/Oxidation) | 40-100°C | [13] |

| Yield | 86.3% | [13] |

| Purity | >99% (after purification) | [13] |

Synthesis of Allantoin

Allantoin, a compound used in cosmetics and pharmaceuticals for its soothing and healing properties, can be synthesized by the condensation of glyoxylic acid and urea.

Reaction Scheme:

Caption: Synthesis of Allantoin.

Experimental Protocol:

-

In a reactor, charge an aqueous solution of glyoxylic acid and urea.

-

Add a catalyst, which can be a mixture of a hydrogen sulfate (B86663) (e.g., ammonium (B1175870) bisulfate) and sulfuric acid, or a mixture of a hydrogen phosphate (B84403) and phosphoric acid.[7]

-

Heat the reaction mixture to 65-70°C and maintain this temperature for 13-24 hours with stirring.[7]

-

After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of allantoin.

-

Filter the product, wash it with water, and dry it in an oven at 100°C.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Glyoxylic Acid:Urea) | 1 : 4.2 | [7] |

| Catalyst | Potassium bisulfate and sulfuric acid | [7] |

| Reaction Temperature | 68°C | [7] |

| Reaction Time | 13 hours | [7] |

| Yield | 78.61% | [7] |

Reaction Mechanisms and Logical Relationships

Hopkins-Cole Reaction

The Hopkins-Cole reaction is a specific test for the presence of tryptophan. Glyoxylic acid reacts with the indole nucleus of tryptophan in the presence of a strong acid to form a violet-colored condensation product.

Caption: Hopkins-Cole Reaction Mechanism.

Mannich Reaction in Pharmaceutical Synthesis

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that is crucial for the synthesis of many nitrogen-containing compounds, including pharmaceutical intermediates. The reaction involves an aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. Glyoxylic acid can be considered an analogue in this type of transformation, providing the carboxylate functionality.

Caption: General Workflow of the Mannich Reaction.

Conclusion

This compound is an indispensable reagent in the synthesis of a variety of pharmaceutical intermediates. Its unique reactivity allows for the efficient construction of complex molecules. The protocols provided herein for the synthesis of D,L-p-hydroxyphenylglycine, vanillin, and allantoin demonstrate its utility and provide a foundation for further process development and optimization. While it is a known precursor to intermediates for other important drugs like Alogliptin, Ruxolitinib, Roflumilast, and Atenolol, the detailed, direct one-pot synthetic protocols from glyoxylic acid are less commonly published. Researchers are encouraged to explore the extensive patent literature for more specific applications in complex API synthesis.

References

- 1. Vanillin synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 4. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oarjbp.com [oarjbp.com]

- 6. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102898376A - Allantoin synthesis method - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ALLANTOIN - Ataman Kimya [atamanchemicals.com]

- 10. Hopkins–Cole reaction - Wikipedia [en.wikipedia.org]

- 11. microbenotes.com [microbenotes.com]

- 12. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]

- 13. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]

Application of Glyoxylic Acid Monohydrate in Vanillin Synthesis: A Detailed Guide for Researchers

Abstract

Vanillin (B372448), a primary component of natural vanilla flavor, is a widely used aromatic compound in the food, beverage, and pharmaceutical industries.[1] While it can be extracted from vanilla beans, the majority of vanillin is produced synthetically to meet global demand.[2][3] One of the most prominent and industrially significant methods for synthetic vanillin production is the glyoxylic acid process, which utilizes guaiacol (B22219) and glyoxylic acid as key starting materials.[3][4] This route is favored for its high regioselectivity and efficiency.[3][5] This document provides detailed application notes and experimental protocols for the synthesis of vanillin using glyoxylic acid monohydrate, intended for researchers, scientists, and professionals in drug development.

Introduction

The synthesis of vanillin from guaiacol and glyoxylic acid is a multi-step process that involves three key stages:

-

Condensation: Guaiacol undergoes a condensation reaction with glyoxylic acid in an alkaline medium to form 3-methoxy-4-hydroxymandelic acid.[2][4][6]

-

Oxidation: The resulting mandelic acid derivative is then oxidized to form 4-hydroxy-3-methoxyphenylglyoxylic acid.[5]

-

Decarboxylation: Finally, the intermediate is acidified and heated to induce decarboxylation, yielding crude vanillin.[5][7]

This method offers several advantages, including relatively high yields and the avoidance of hazardous reagents used in older synthetic routes.[4] The overall process is outlined in the workflow diagram below.

Caption: High-level workflow for vanillin synthesis.

Quantitative Data Summary

The efficiency of the glyoxylic acid route to vanillin is dependent on various reaction parameters. The following tables summarize key quantitative data from different studies, providing a comparative overview of reaction conditions and outcomes.

Table 1: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Molar Ratio (Glyoxylic Acid:Guaiacol:NaOH) | 1 : 1.0-1.2 : 2-4 | [7] |

| Condensation Reaction Temperature | 40-80°C | [7] |

| Oxidation Reaction Temperature | 80-100°C | [7] |

| Solution pH (Condensation & Oxidation) | > 12 | [7] |

| Final Vanillin Yield | 86.3% | [7] |

| Purity of Vanillin Crystals | 99.2% | [7] |

Table 2: Optimized Process Parameters

| Parameter | Value | Reference |

| Condensation Reaction pH | 8-11 | [7] |

| Condensation Reaction Time | 1.5-3 hours | [7] |

| Condensation Yield | 74%-78% | [7] |

| Oxidation Reaction Temperature (Optimized) | 85-95°C | [7] |

| Oxidation Liquid pH | 10-11 | [7] |

| Oxidation Time | 5-7 hours | [7] |

| Oxidation Yield | 89.5%-93.5% | [7] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of vanillin using this compound and guaiacol. This protocol is a synthesized representation of methodologies described in the cited literature.

Materials and Equipment

Materials:

-

This compound (or 40-50% aqueous solution)

-

Guaiacol (99%)[6]

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄), 50% solution

-

Catalyst: Copper, Manganese, and Cobalt mixed oxide catalyst (optional, for one-pot synthesis)[7]

-

Deionized water

Equipment:

-

Multi-necked round-bottom flask

-

Stirrer (mechanical or magnetic)

-

Condenser

-

Dropping funnels (3)

-

Heating mantle with temperature controller

-

pH meter

-

Separatory funnel

-

Vacuum distillation apparatus

Reaction Pathway

The chemical transformation from guaiacol and glyoxylic acid to vanillin is illustrated below.

Caption: Vanillin synthesis reaction pathway.

Step-by-Step Procedure

Step 1: Condensation and Oxidation (One-Pot Method)

-